molecular formula C10H14N2O2 B3257626 Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate CAS No. 292600-24-9

Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate

Cat. No. B3257626
CAS RN: 292600-24-9
M. Wt: 194.23 g/mol
InChI Key: YCNOVURDEVNELD-UHFFFAOYSA-N
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Description

“Methyl 2-(5-aminopyridin-2-yl)acetate” is a chemical compound with the CAS Number: 174891-11-3 . It has a molecular weight of 166.18 and its molecular formula is C8H10N2O2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of a similar compound, 2-(5-aminopyridin-2-yl)ethanol, involves the reaction of methyl 2-(5-aminopyridin-2-yl)acetate with lithium aluminum hydride in tetrahydrofuran at 0 - 20℃ for 2 hours .


Molecular Structure Analysis

The InChI code for “Methyl 2-(5-aminopyridin-2-yl)acetate” is 1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(5-aminopyridin-2-yl)acetate” is a liquid at room temperature . Its molecular weight is 166.18 and its molecular formula is C8H10N2O2 .

Safety and Hazards

“Methyl 2-(5-aminopyridin-2-yl)acetate” is classified as dangerous with the signal word "Danger" . The hazard statements include H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,9(13)14-3)8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNOVURDEVNELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
Reactant of Route 2
Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
Reactant of Route 4
Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate

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